7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione
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Description
7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a chemical compound with the CAS Number: 2092438-66-7 . It has a molecular weight of 230.02 . The IUPAC name for this compound is 7-bromo-1H-pyrrolo[2,1-c][1,4]oxazine-1,3(4H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrNO3/c8-4-1-5-7(11)12-6(10)3-9(5)2-4/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Mechanism of Action
Target of Action
The primary targets of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have antiproliferative activities against certain cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research. Factors such as temperature, pH, and the presence of other compounds can potentially affect its activity .
Future Directions
Pyrrolopyrazine derivatives, which include compounds like 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione, have shown a wide range of biological activities . This makes them an attractive scaffold for drug discovery research . Future research could focus on synthesizing new leads to treat various diseases .
properties
IUPAC Name |
7-bromo-4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-4-1-5-7(11)12-6(10)3-9(5)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIZECGVNORCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC(=CN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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